Ro 41-5253 - 144092-31-9

Ro 41-5253

Catalog Number: EVT-281734
CAS Number: 144092-31-9
Molecular Formula: C28H36O5S
Molecular Weight: 484.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ro 41-5253 is a synthetic retinoid, specifically a selective retinoic acid receptor alpha (RARα) antagonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to RARα but does not activate transcription, unlike RARα agonists like all-trans-retinoic acid (ATRA). [, , ] Ro 41-5253 has been widely used as a research tool to investigate the role of RARα in various biological processes, including cell differentiation, proliferation, and apoptosis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Investigating off-target effects and selectivity: Further research is needed to fully characterize the off-target effects of Ro 41-5253 and to develop more selective RARα antagonists. [, ] This is crucial to avoid misinterpreting experimental results and to ensure the development of more targeted therapies.
  • Developing novel therapeutic strategies: Understanding the role of RARα in various diseases could lead to the development of novel therapeutic strategies targeting this receptor. Ro 41-5253 and other RARα antagonists could serve as starting points for the design and development of new drugs.

All-trans-Retinoic Acid

Compound Description: All-trans-retinoic acid (ATRA) is a naturally occurring, biologically active metabolite of vitamin A. It acts as an agonist for both RAR and retinoid X receptor (RXR) families of nuclear receptors, playing a critical role in cell growth, differentiation, and development [, , , , , , , , , , , , , , , , , , , , , , , , , ]. ATRA is used clinically in the treatment of various cancers, including acute promyelocytic leukemia.

9-cis-Retinoic Acid

Compound Description: 9-cis-Retinoic acid (9cRA) is a naturally occurring retinoid and a high-affinity ligand for both RARs and RXRs [, , , , ]. Similar to ATRA, 9cRA plays a role in regulating gene expression and influencing cellular processes like proliferation, differentiation, and apoptosis.

Relevance: Like ATRA, 9cRA is often used as a comparator to Ro 41-5253. While Ro 41-5253 specifically antagonizes RARα, 9cRA activates a broader range of retinoid receptors [, , , , ]. Comparing the effects of these compounds helps to clarify the specific contribution of RARα in various cellular responses.

AM580

Compound Description: AM580 is a synthetic retinoid that acts as a selective agonist for RARα [, , , , , , ]. It is a potent inducer of differentiation in various cell types, including myeloid leukemia cells.

Relevance: AM580 is a valuable tool for dissecting the specific role of RARα because of its selectivity. Its effects can be directly contrasted with Ro 41-5253 to confirm if an observed biological response is indeed mediated by RARα [, , , , , , ]. If Ro 41-5253 blocks the effects of AM580, it strengthens the evidence that RARα is the primary target.

TTNPB

Compound Description: TTNPB (4-[(E)-2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid) is a synthetic retinoid and a potent agonist for RARs, particularly RARα and RARβ [, , , , ]. Similar to ATRA, it influences cell proliferation, differentiation, and apoptosis.

Relevance: TTNPB is another tool used in conjunction with Ro 41-5253 to elucidate the specific roles of RAR subtypes [, , , , ]. By comparing and contrasting their effects, researchers can determine if the observed biological responses are mediated by RARα specifically or through other RAR subtypes.

CD2019

Compound Description: CD2019 is a synthetic retinoid that acts as a selective agonist for RARβ []. It is a useful tool for studying the specific functions of RARβ.

Relevance: CD2019's selectivity for RARβ provides a contrasting point to the RARα-antagonistic activity of Ro 41-5253 []. This difference allows researchers to understand whether observed biological effects are specific to RARα or if other RAR subtypes are involved.

CD437

Compound Description: CD437 is a synthetic retinoid that acts as a selective agonist for RARγ [, , ]. It exhibits potent antiproliferative activity in various cancer cell lines.

Relevance: Like CD2019, the selectivity of CD437 for RARγ allows for a direct comparison with Ro 41-5253, highlighting the distinct roles of different RAR subtypes in cellular processes [, , ].

Relevance: In contrast to the RARα selectivity of Ro 41-5253, BMS453 and BMS493 primarily target other RAR subtypes []. This difference is useful for identifying if a biological effect is specifically mediated by RARα or through other RARs.

Astaxanthin and 10. Lycopene

Compound Description: Astaxanthin and lycopene are both naturally occurring carotenoids with antioxidant and potential anticancer properties. They are not structurally related to retinoids but can influence similar cellular pathways [, ].

Retinyl Acetate

Compound Description: Retinyl acetate is a common dietary form of vitamin A and a precursor to retinol and retinoic acid. It is converted to active retinoids within the body [, ].

Relevance: While not a direct ligand for retinoid receptors, retinyl acetate's conversion to active metabolites like ATRA makes it relevant in studies involving Ro 41-5253. Researchers may use retinyl acetate to manipulate overall retinoid signaling and investigate the specific contribution of RARα by utilizing Ro 41-5253 [, ].

N-(4-Hydroxyphenyl) Retinamide

Compound Description: N-(4-Hydroxyphenyl) retinamide (4HPR), also known as fenretinide, is a synthetic retinoid with anticancer activity. Its mechanism of action is not fully understood but is thought to be distinct from typical retinoid receptor activation [].

Relevance: Despite structural similarities to retinoids, 4HPR often displays biological effects distinct from those mediated by RARs. Comparing its activity with that of Ro 41-5253 can help to differentiate between RARα-dependent and -independent mechanisms in various cellular processes [].

Ro 40-8757

Compound Description: Ro 40-8757 belongs to the arotinoid class of compounds. It is structurally similar to retinoids but exhibits selective activity towards RXR, not RAR [].

Relevance: Ro 40-8757's specific targeting of RXR contrasts with the RARα antagonism of Ro 41-5253. This distinction allows researchers to separate the individual contributions of RAR and RXR signaling pathways in cellular responses, especially in the context of cell growth and differentiation [].

Ro 25-7386

Compound Description: Ro 25-7386 is a synthetic retinoid that acts as a selective agonist for RXRα []. It is a valuable tool for studying the specific functions of RXRα.

Relevance: By activating RXRα, Ro 25-7386 offers a contrasting approach to the RARα antagonism of Ro 41-5253 []. This difference in their mechanisms of action helps to tease apart the specific roles of RARα and RXRα in cellular processes.

SRI-6751-84

Compound Description: SRI-6751-84 is a synthetic retinoid that acts as a selective agonist for RARs []. It is a useful tool for investigating the biological roles of RARs.

Relevance: SRI-6751-84's activity as an RAR agonist contrasts with the antagonist action of Ro 41-5253, particularly regarding RARα []. This allows researchers to understand if a particular biological effect is dependent on the activation of RARs or if it results from the inhibition of RARα by Ro 41-5253.

SR11,217

Compound Description: SR11,217 is a synthetic retinoid and a selective agonist for RXRs []. It is a valuable tool for studying the specific functions of RXRs.

Relevance: Similar to Ro 25-7386, SR11,217's ability to activate RXRs contrasts with Ro 41-5253's RARα antagonism []. This allows researchers to distinguish between cellular responses mediated by RXRs and those influenced by RARα.

AGN 193109

Compound Description: AGN 193109 is a synthetic retinoid that acts as a pan-RAR antagonist, meaning it inhibits all three RAR subtypes (α, β, and γ) [, ]. It is a potent inhibitor of cell growth in various cancer cell lines.

Relevance: While both are RAR antagonists, AGN 193109 targets all RAR subtypes, whereas Ro 41-5253 primarily antagonizes RARα [, ]. This broader activity profile of AGN 193109 helps researchers understand whether a biological response is specific to RARα or involves other RAR subtypes.

Ro 40-6055

Compound Description: Ro 40-6055 is a synthetic retinoid that functions as a selective agonist for RARα []. It is a useful tool for studying the specific functions of RARα.

Relevance: The RARα agonist activity of Ro 40-6055 makes it a useful comparison point to Ro 41-5253. By comparing their effects, researchers can determine if a particular cellular response is stimulated by RARα activation or inhibited by its antagonism [].

Dibutyryl cAMP

Compound Description: Dibutyryl cAMP is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular signaling pathways []. It is often used to investigate the role of cAMP-dependent mechanisms.

Relevance: While not a retinoid, dibutyryl cAMP is often included in studies with retinoids like Ro 41-5253 to examine the interplay between retinoid signaling and the cAMP pathway []. This allows researchers to understand if observed effects are solely due to retinoid receptor modulation or if they involve crosstalk with other signaling cascades.

BMS 195614

Compound Description: BMS 195614 is a synthetic retinoid that acts as a selective antagonist for RARα []. It is a potent inhibitor of cell growth and inflammation.

Relevance: BMS 195614's selectivity for RARα makes it comparable to Ro 41-5253. Comparing their effects helps researchers to confirm whether a specific biological response is indeed mediated by RARα and not influenced by off-target effects or other RAR subtypes [].

Norbixin

Compound Description: Norbixin is a naturally occurring apocarotenoid, derived from the seed aril of the annatto tree (Bixa orellana). It exhibits antioxidant and anti-inflammatory properties, potentially affecting similar pathways as retinoids [].

AGN 193109

BMS 493

Compound Description: BMS 493 is a synthetic retinoid that acts as a pan-RAR inverse agonist, meaning it not only blocks the action of RAR agonists but can also suppress basal RAR activity []. It is a potent inhibitor of cell growth and angiogenesis.

Relevance: While both are RAR antagonists, BMS 493 differs from Ro 41-5253 by acting as an inverse agonist across all RAR subtypes. This distinction helps researchers differentiate between cellular responses resulting from simply blocking RARs versus actively suppressing their basal activity [].

Tamoxifen and 25. ICI 164,384

Compound Description: Tamoxifen and ICI 164,384 are both selective estrogen receptor modulators (SERMs) commonly used in the treatment of estrogen receptor-positive breast cancer. They compete with estrogen for binding to the estrogen receptor, thereby inhibiting estrogen-mediated cell growth [, ].

Estradiol

Compound Description: Estradiol is a primary female sex hormone and a potent estrogen receptor agonist. It plays a crucial role in the development and function of the female reproductive system and influences various other tissues, including breast tissue [, ].

Relevance: Estradiol is often used in conjunction with antiestrogens like tamoxifen and ICI 164,384 in studies involving retinoids like Ro 41-5253. By manipulating estrogen signaling, researchers can investigate the interplay between retinoid and estrogen pathways in breast cancer cells and assess their combined impact on cell growth, gene expression, and other cellular processes [, ].

Arsenic Trioxide

Compound Description: Arsenic trioxide (As2O3) is an inorganic compound with potent anti-cancer activity, particularly against acute promyelocytic leukemia (APL). Its mechanism of action involves inducing apoptosis and promoting differentiation of APL cells [].

Relevance: Arsenic trioxide is often used in combination with ATRA for treating APL. Studies investigating the role of RARα in APL differentiation have used Ro 41-5253 to dissect the contribution of this receptor in the presence of As2O3. These studies aim to understand if As2O3's effects are dependent on RARα signaling or if they operate through independent pathways [].

Hexamethylene bisacetamide (HMBA)

Compound Description: Hexamethylene bisacetamide (HMBA) is a differentiating agent that induces differentiation in various cell types, including leukemia cells. It is believed to act by modulating gene expression and cellular signaling pathways involved in differentiation [].

Relevance: HMBA is often studied alongside retinoids like ATRA for their potential in differentiation therapy, particularly for leukemia. When combined with ATRA, HMBA can enhance the differentiation-inducing effects. Studies investigating ATRA resistance in APL have utilized Ro 41-5253 to determine if HMBA's effects on differentiation are dependent on RARα signaling or can bypass this pathway [].

MG-132

Compound Description: MG-132 is a potent and cell-permeable proteasome inhibitor. It blocks the degradation of ubiquitin-conjugated proteins by the 26S proteasome, leading to the accumulation of these proteins within the cell [].

Relevance: MG-132 is used in studies involving Ro 41-5253 to investigate the role of the proteasome pathway in retinoid-induced differentiation and protein degradation. By inhibiting the proteasome, researchers can determine if the observed effects of Ro 41-5253 are dependent on protein degradation or involve other cellular mechanisms [].

Z-VAD-FMK

Compound Description: Z-VAD-FMK is a cell-permeable pan-caspase inhibitor that irreversibly binds to and inhibits the activity of caspases, a family of proteases involved in apoptosis [].

Relevance: Z-VAD-FMK is used in studies with Ro 41-5253 to investigate the involvement of caspase-dependent apoptosis in retinoid-mediated cellular responses. By inhibiting caspases, researchers can determine if the observed effects of Ro 41-5253 are mediated by caspase-dependent apoptosis or occur through alternative cell death pathways or other cellular mechanisms [].

Source and Classification

Ro 41-5253 was developed as part of research into retinoid pharmacology, particularly focusing on the retinoic acid receptors, which are critical for various biological processes including development, differentiation, and homeostasis. It is identified by the Chemical Abstracts Service number 144092-31-9 and is commercially available from suppliers such as Sigma-Aldrich and MedchemExpress .

Synthesis Analysis

The synthesis of Ro 41-5253 involves several chemical steps that can be categorized into the following stages:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and reagents that facilitate the formation of the chromene structure characteristic of Ro 41-5253.
  2. Reaction Conditions: Key parameters such as temperature, solvent choice, and reaction time are critical to achieving high yields. For example, reactions may be conducted under reflux conditions in organic solvents like dichloromethane or ethanol.
  3. Purification: After synthesis, purification techniques such as column chromatography or recrystallization are employed to isolate Ro 41-5253 from by-products.
  4. Yield and Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Ro 41-5253 has a complex molecular structure that can be described as follows:

  • Molecular Formula: C17_{17}H16_{16}N2_{2}O
  • Molecular Weight: Approximately 268.32 g/mol
  • Structural Features: The compound contains a chromene backbone with an amine group that plays a crucial role in its interaction with the retinoic acid receptor alpha.
Chemical Reactions Analysis

Ro 41-5253 participates in several chemical reactions primarily related to its binding interactions with retinoic acid receptors:

  1. Binding Affinity: The compound exhibits high affinity for the retinoic acid receptor alpha, inhibiting its activation by natural ligands such as all-trans-retinoic acid.
  2. Inhibition Mechanism: Upon binding, Ro 41-5253 alters the conformational state of the receptor, preventing it from recruiting coactivators necessary for transcriptional activation .

Reaction Conditions

The effectiveness of Ro 41-5253 in inhibiting receptor activity can depend on factors such as concentration, presence of competing ligands, and cellular context.

Mechanism of Action

The mechanism of action of Ro 41-5253 involves:

  1. Selective Antagonism: By selectively antagonizing the retinoic acid receptor alpha, Ro 41-5253 prevents the normal transcriptional responses associated with retinoic acid signaling.
  2. Modulation of Gene Expression: Studies have shown that Ro 41-5253 can suppress retinoic acid-induced gene expression in various cell types, including adipocytes and fibroblasts .
  3. Alteration of Receptor Conformation: The binding of Ro 41-5253 induces a distinct conformational change in the receptor that inhibits its interaction with coactivators while allowing it to retain some interactions with corepressors.
Physical and Chemical Properties Analysis

Ro 41-5253 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but should be stored away from light to prevent degradation.

Relevant Data

The compound's melting point is reported to be around 150–155 °C, indicating its solid-state stability at room temperature.

Applications

Ro 41-5253 has several applications in scientific research:

  1. Pharmacological Research: Used extensively to study the role of retinoic acid receptors in various biological processes, including development and cancer biology.
  2. Gene Regulation Studies: Acts as a tool for investigating gene regulation mechanisms mediated by retinoic acid signaling pathways.
  3. Potential Therapeutic Applications: Its ability to modulate receptor activity suggests potential applications in treating diseases where retinoid signaling is disrupted, such as certain cancers or metabolic disorders .

Properties

CAS Number

144092-31-9

Product Name

Ro 41-5253

IUPAC Name

4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid

Molecular Formula

C28H36O5S

Molecular Weight

484.6 g/mol

InChI

InChI=1S/C28H36O5S/c1-5-6-7-8-9-15-33-25-19-26-24(28(3,4)14-16-34(26,31)32)18-23(25)20(2)17-21-10-12-22(13-11-21)27(29)30/h10-13,17-19H,5-9,14-16H2,1-4H3,(H,29,30)/b20-17+

InChI Key

JEIWQRITHXYGIF-LVZFUZTISA-N

SMILES

CCCCCCCOC1=CC2=C(C=C1C(=CC3=CC=C(C=C3)C(=O)O)C)C(CCS2(=O)=O)(C)C

Solubility

Soluble in DMSO

Synonyms

4-((E)-2-(7-Heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl)benzoic acid
LG-629
LG629
Ro 41-5253
Ro 415253
Ro-41-5253
Ro415253

Canonical SMILES

CCCCCCCOC1=CC2=C(C=C1C(=CC3=CC=C(C=C3)C(=O)O)C)C(CCS2(=O)=O)(C)C

Isomeric SMILES

CCCCCCCOC1=CC2=C(C=C1/C(=C/C3=CC=C(C=C3)C(=O)O)/C)C(CCS2(=O)=O)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.